

# Gamma spectrometry for Nickel-59 measurement in radioactive waste

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel-59

Cat. No.: B076431

[Get Quote](#)

An Application Note and Protocol for the Measurement of **Nickel-59** in Radioactive Waste by Gamma Spectrometry

## Application Note

### Introduction

**Nickel-59** (Ni-59) is a long-lived radionuclide produced by neutron activation of stable nickel in the structural materials of nuclear power plants, such as steel and Inconel alloys.[1][2] With a half-life of 76,000 years, Ni-59 is a significant contributor to the long-term radioactivity of low and intermediate-level radioactive waste (L/ILW) and is therefore a critical nuclide to quantify for waste characterization, repository safety assessment, and decommissioning planning.[3][4][5]

However, Ni-59 is considered a "difficult-to-measure" (DTM) radionuclide.[2] It decays exclusively by electron capture to stable Cobalt-59 (Co-59), emitting no primary gamma rays.[3][6] The only detectable emissions are the subsequent low-energy Co K-shell X-rays, primarily at ~6.9 keV.[7][8] This low-energy emission is easily attenuated and can be masked by the complex radiation background from other radionuclides present in radioactive waste, making direct gamma spectrometry of raw waste samples impossible.

This application note describes a robust method for the determination of Ni-59 activity in various radioactive waste matrices. The protocol involves sample digestion, a highly selective

radiochemical separation of nickel, and subsequent measurement of the low-energy X-rays by a Low Energy Photon Spectrometer (LEPS) or a High-Purity Germanium (HPGe) detector.

### Principle of the Method

The successful quantification of Ni-59 relies on a multi-stage process:

- **Sample Preparation:** The solid waste matrix (e.g., concrete, ion-exchange resins, evaporator concentrates) is brought into a liquid form, typically through acid digestion, to ensure all radionuclides are accessible for chemical separation.[\[9\]](#)
- **Radiochemical Separation:** A crucial step to isolate nickel from the bulk matrix and, most importantly, from interfering radionuclides. This is typically achieved using a combination of precipitation and extraction chromatography. The formation of a highly specific complex with dimethylglyoxime (DMG) is a cornerstone of nickel separation.[\[8\]](#)[\[9\]](#)
- **Source Preparation:** The purified nickel is prepared as a thin, uniform source to minimize self-attenuation of the low-energy X-rays, thereby maximizing detection efficiency.[\[8\]](#)
- **Low-Energy Gamma Spectrometry:** The prepared source is counted using a high-resolution detector optimized for low-energy photon detection. The characteristic X-ray doublet of Co-59 at ~6.9 keV is used to identify and quantify the Ni-59 activity.[\[7\]](#)[\[8\]](#)

## Data Presentation

Table 1: Nuclear Decay Data for **Nickel-59**

Parameter	Value	Reference
Half-life ( $T_{1/2}$ )	$7.6 (\pm 0.5) \times 10^4$ years	<a href="#">[4]</a>
Decay Mode	Electron Capture (EC)	<a href="#">[3]</a> <a href="#">[6]</a>
Daughter Nuclide	Cobalt-59 (Stable)	<a href="#">[6]</a>
Primary Emissions	Co $K\alpha_2$ X-ray	6.915 keV (10.24%)
Co $K\alpha_1$ X-ray	6.930 keV (20.02%)	
Co $K\beta_1$ X-ray	7.649 keV (4.15%)	

Note: The  $K\beta$  X-ray at 7.649 keV can suffer from interference from the fluorescence of stable nickel (7.478 keV) excited by other radiation sources in the sample.[8]

Table 2: Potential Interfering Radionuclides in Ni-59 Analysis

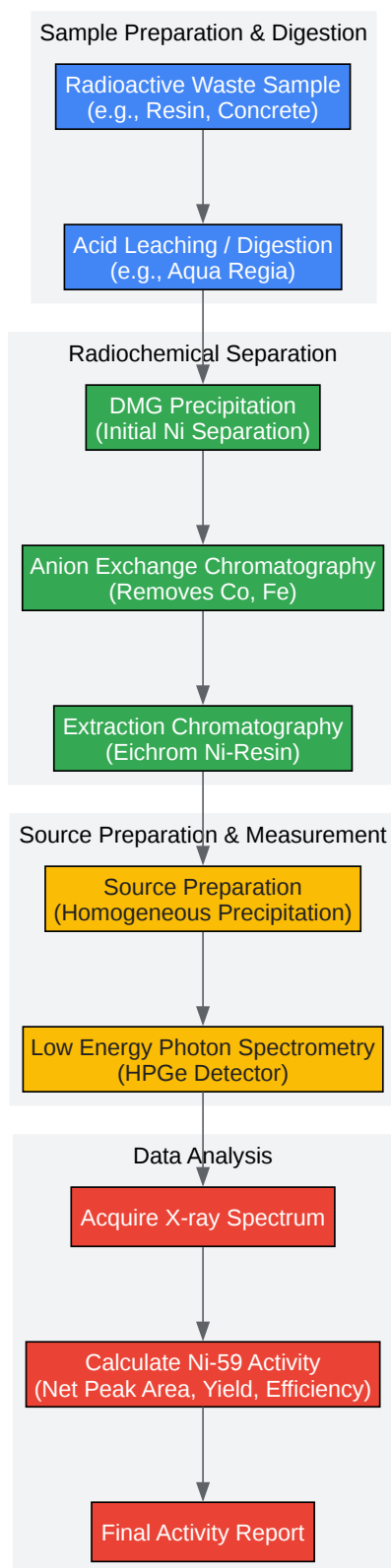
Radionuclide	Decay Mode	Relevant Emissions	Why it Interferes
Iron-55 ( $^{55}\text{Fe}$ )	EC	Mn K-shell X-rays (~5.9 keV)	Energy peak is close to Ni-59 and can cause spectral overlap. Must be chemically separated. [1]
Cobalt-60 ( $^{60}\text{Co}$ )	Beta, Gamma	High-energy gammas (1173, 1332 keV)	Does not interfere energetically but is a major source of background radiation (Compton continuum) that can obscure the low-energy Ni-59 peak.[1]
Cesium-137 ( $^{137}\text{Cs}$ )	Beta, Gamma	661.7 keV gamma	Similar to $^{60}\text{Co}$ , contributes significantly to the background.
Americium-241 ( $^{241}\text{Am}$ )	Alpha, Gamma	59.5 keV gamma, various X-rays	High activity can increase overall background.

This table is not exhaustive. A preliminary gamma scan of the bulk waste sample is recommended to identify major gamma-emitting radionuclides.

Table 3: Typical Performance of LEPS for Ni-59 Measurement

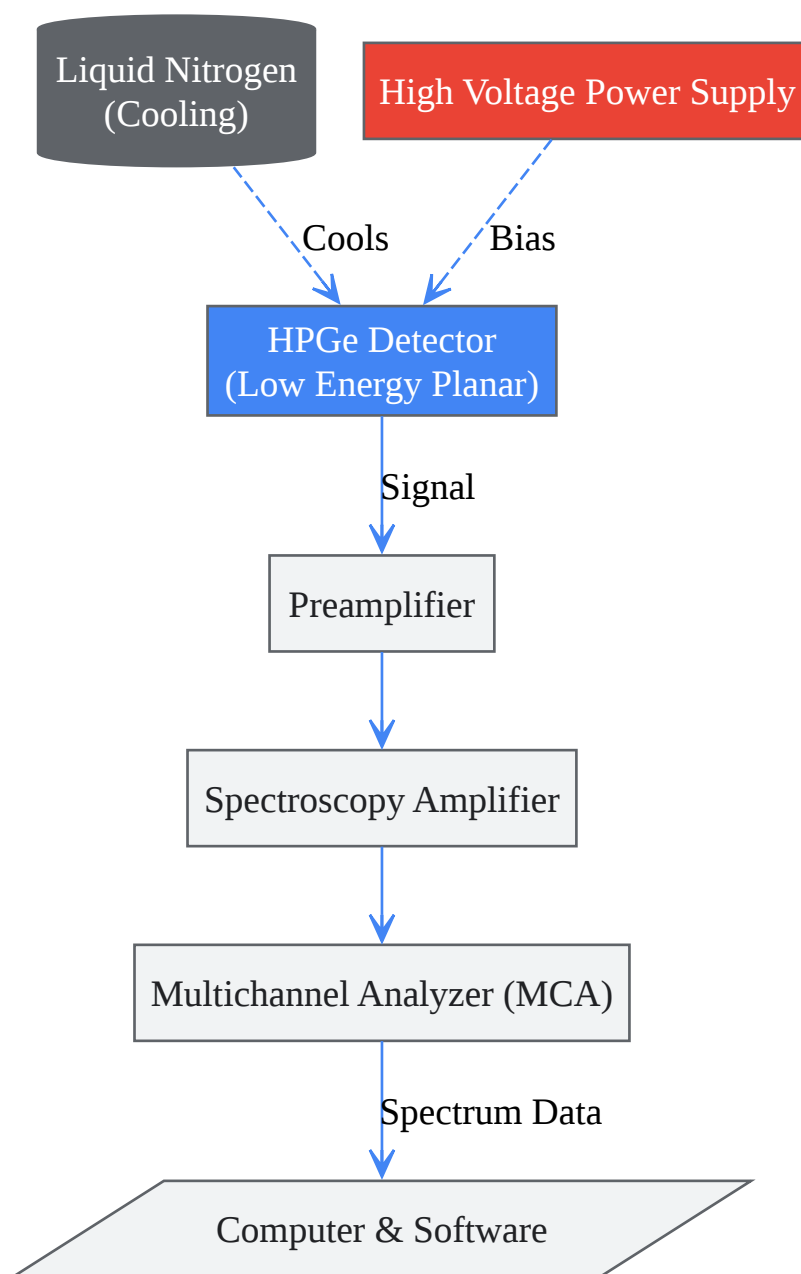
Parameter	Typical Value	Notes
Detector Type	Planar HPGe	
Active Area	100 mm <sup>2</sup>	<a href="#">[7]</a>
Resolution (FWHM) at 5.9 keV	< 180 eV	<a href="#">[7]</a>
Detection Efficiency for Ni-59	1-10%	Highly dependent on source geometry and detector model. <a href="#">[1]</a> <a href="#">[8]</a>
Minimum Detectable Activity (MDA)	0.5 - 0.6 Bq/g	For a 10,000-second count time. <a href="#">[1]</a> <a href="#">[8]</a>

## Visualizations



[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for Ni-59 determination.



[Click to download full resolution via product page](#)

Caption: Logical components of a gamma spectrometry system.

## Experimental Protocols

### Protocol 1: Sample Digestion and Nickel Separation

This protocol is adapted for solid radioactive waste such as concrete or spent ion-exchange resins.

## 1.1 Materials and Reagents

- Aqua regia (3:1 concentrated HCl:HNO<sub>3</sub>)
- Boric acid (H<sub>3</sub>BO<sub>3</sub>)
- Ammonium hydroxide (NH<sub>4</sub>OH)
- Dimethylglyoxime (DMG) solution (1% in ethanol)
- Ammonium citrate buffer (0.2 M, pH ~9)
- Nitric acid (HNO<sub>3</sub>), 3 M
- Stable Nickel carrier solution (e.g., 10 mg/mL Ni<sup>2+</sup>), accurately known concentration
- Anion exchange resin (e.g., Dowex 1x8)
- Nickel-specific extraction chromatographic resin (e.g., Eichrom Ni Resin)

## 1.2 Equipment

- Glass beakers and hot plate
- Centrifuge and centrifuge tubes
- Chromatography columns
- Peristaltic pump
- pH meter

## 1.3 Procedure

- Sample Pre-treatment:
  - For concrete, crush the sample to a fine powder. For resins, use as is or dry if necessary.
  - Weigh an appropriate amount of sample (e.g., 5-50 g) into a large glass beaker.[\[9\]](#)

- Add a known amount of stable Nickel carrier for chemical yield determination.
- Acid Digestion/Leaching:
  - Carefully add aqua regia to the beaker containing the sample. Heat gently on a hot plate for several hours to leach the nickel from the matrix.<sup>[9]</sup> For boric acid concentrates, dilution and pH adjustment may be sufficient.<sup>[8]</sup>
  - After digestion, cool the solution and filter or centrifuge to remove any solid residue. Transfer the supernatant to a clean beaker.
- Initial Nickel Separation (DMG Precipitation):
  - Adjust the pH of the leachate to ~5 with  $\text{NH}_4\text{OH}$ .
  - Add DMG solution in excess to precipitate the bright red nickel-dimethylglyoxime (Ni-DMG) complex.<sup>[9]</sup>
  - Allow the precipitate to settle, then centrifuge and discard the supernatant.
  - Wash the precipitate with deionized water.
  - Re-dissolve the Ni-DMG precipitate in a minimal amount of concentrated  $\text{HNO}_3$ .
- Purification by Chromatography:
  - Anion Exchange: Pass the dissolved nickel solution through an anion exchange column to remove interfering ions like Co and Fe, which form complexes that are retained by the resin under specific conditions.<sup>[9]</sup> Nickel will pass through.
  - Extraction Chromatography (Ni Resin):
    - Condition a Ni Resin column with ammonium citrate buffer (pH ~9).<sup>[8]</sup>
    - Adjust the pH of the eluate from the previous step to ~9 and load it onto the conditioned Ni Resin column. Nickel will be selectively retained on the column as the Ni-DMG complex.<sup>[9]</sup>



- Wash the column with ammonium citrate buffer to remove any remaining impurities.
- Elute the purified nickel from the column using 3 M HNO<sub>3</sub>.<sup>[9]</sup> This final eluate contains the purified nickel fraction.

## Protocol 2: Source Preparation and Gamma Spectrometry

### 2.1 Materials and Reagents

- Purified nickel eluate from Protocol 1
- Urea ((NH<sub>2</sub>)<sub>2</sub>CO)
- Dimethylglyoxime (DMG) solution
- Microporous filter paper or glass microfiber filter

### 2.2 Equipment

- Low Energy Photon Spectrometer (LEPS) or HPGe detector with a thin beryllium window
- Standard gamma spectrometry electronics (Pre-amp, Amp, MCA)
- Lead shielding for the detector
- Calibrated Ni-59 source for efficiency calibration

### 2.3 Procedure

- Detector Calibration:
  - Perform an energy and efficiency calibration of the LEPS system using a certified multi-nuclide standard and a source with a known Ni-59 activity, prepared in the same geometry as the samples.
- Source Preparation (Homogeneous Precipitation):
  - Transfer the purified nickel eluate to a clean beaker.

- Add urea and DMG solution. Gently heat the solution (~90 °C). The slow hydrolysis of urea will gradually increase the pH, causing a slow, uniform precipitation of the Ni-DMG complex.[8] This method produces a crystalline, easily filterable precipitate, ideal for spectrometry.
- Filter the precipitate onto a pre-weighed microporous filter paper, ensuring an even and thin deposition.
- Wash the precipitate with ethanol and allow it to dry.
- Weigh the dried filter to determine the amount of Ni-DMG precipitate, which is used to calculate the chemical recovery of the nickel carrier.
- Gamma Spectrometry Measurement:
  - Mount the prepared source on a sample holder and place it in a reproducible position close to the detector window inside the lead shield.
  - Acquire a spectrum for a sufficiently long time to achieve the desired statistical uncertainty (e.g., 10,000 to 80,000 seconds).
- Data Analysis and Calculation:
  - Identify the Co K $\alpha$  doublet at ~6.9 keV in the acquired spectrum.
  - Determine the net peak area (total counts minus background) for the doublet.
  - Calculate the activity of Ni-59 in the sample using the following formula:

$$\text{Activity (Bq)} = (\text{Net Peak Area}) / (t * \epsilon * I * Y)$$

Where:

- t = Counting time in seconds
- $\epsilon$  = Detector efficiency at 6.9 keV for the given geometry
- I = Total X-ray emission probability (sum of K $\alpha_1$  and K $\alpha_2$  intensities, e.g., 0.3026)

- Y = Chemical yield of the separation process (determined from the recovery of the stable Ni carrier)
- Finally, divide the calculated activity by the initial mass of the waste sample to report the specific activity in Bq/g.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hpschapters.org [hpschapters.org]
- 4. Nickel-59 - isotopic data and properties [chemlin.org]
- 5. Isotope data for nickel-59 in the Periodic Table [periodictable.com]
- 6. Inhb.fr [lnhb.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- To cite this document: BenchChem. [Gamma spectrometry for Nickel-59 measurement in radioactive waste]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076431#gamma-spectrometry-for-nickel-59-measurement-in-radioactive-waste]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)